1-(4-Chlorobenzyl)-3-methylthiourea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQQJBKSBQZOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-methylthiourea typically involves the reaction of 4-chlorobenzyl chloride with methylthiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have anticancer properties, although further research is needed to confirm its efficacy and safety.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-methylthiourea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiourea derivatives vary in substituents on the nitrogen atoms and the aromatic ring. Key structural differences and their implications are summarized below:
Key Observations :
- Benzyl vs. Benzoyl : Benzyl (CH₂-linked) groups increase hydrophobicity, while benzoyl (carbonyl-linked) groups enhance hydrogen-bonding capacity and acidity .
- Chloro Substitution : Dichloro or trichloro substituents on aromatic rings improve electron-deficient character, facilitating π-π stacking and halogen bonding .
Physicochemical Properties
Hydrogen bonding and solubility are critical for biological activity:
- 1-(2,4-Dichlorobenzoyl)-3-methylthiourea Iron(III) Complex: Forms four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and twelve hydrophobic interactions in docking studies . Moderately soluble in ethanol; poorly soluble in water .
1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea :
1-(4-Hexylbenzoyl)-3-methylthiourea :
Contradictions and Gaps :
- Cytotoxicity data for 1-(4-Hexylbenzoyl)-3-methylthiourea are qualitative, requiring quantitative validation .
Q & A
Q. What computational strategies are used to predict the bioactivity and toxicity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding modes to targets like 2EUD (PDB ID). MD simulations (e.g., RMSD analysis over 100 ns) assess complex stability. Toxicity prediction tools (e.g., Ames test simulations) flag mutagenic risks, which must be balanced against therapeutic efficacy in lead optimization .
Q. How can conflicting data on cytotoxicity and mutagenicity be resolved during preclinical evaluation?
- Methodological Answer : Contradictions arise when Ames test predictions (mutagenic positives) conflict with in vitro cytotoxicity (e.g., IC50 <10 µM). Dose-response studies and metabolite profiling (LC-MS/MS) clarify thresholds for therapeutic windows. For example, iron(III) complexes of thiourea derivatives show reduced mutagenicity compared to precursors, suggesting metal coordination mitigates toxicity .
Q. What strategies enhance the biological activity of this compound in anticancer research?
- Methodological Answer : Metal coordination (e.g., Fe(III)) amplifies bioactivity by enabling redox-active mechanisms. Synthesis of bis-ligand complexes (97.85% yield) improves binding through multiple donor atoms. Comparative docking studies show enhanced inhibition constants (2.11 µM vs. 10 µM for precursors) due to additional hydrogen bonds (e.g., with Ser 217) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
